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Compound of Interest

Compound Name: 1,1,2,3,3-Pentaethylguanidine

Cat. No.: B081650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,1,2,3,3-
pentaethylguanidine. Due to the limited availability of experimentally derived spectra in peer-

reviewed literature, this document presents a combination of predicted data from computational

models and established principles of spectroscopic analysis for the functional groups present in

the molecule. The information is intended to serve as a reference for the identification,

characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties
1,1,2,3,3-Pentaethylguanidine is a highly substituted guanidine derivative with the following

molecular characteristics:
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Property Value

CAS Number 13439-89-9

Molecular Formula C₁₁H₂₅N₃

Molecular Weight 199.34 g/mol [1]

IUPAC Name 1,1,2,3,3-pentaethylguanidine[1]

SMILES CCN=C(N(CC)CC)N(CC)CC[2]

InChI
InChI=1S/C11H25N3/c1-6-12-11(13(7-2)8-

3)14(9-4)10-5/h6-10H2,1-5H3[2]

Spectroscopic Data
The following sections detail the predicted and expected spectroscopic data for 1,1,2,3,3-
pentaethylguanidine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and

carbons within the molecule.

The proton NMR spectrum is expected to show distinct signals for the ethyl groups attached to

the different nitrogen atoms. Due to the asymmetry of the molecule, the ethyl groups on the

N,N-disubstituted and N',N'-disubstituted nitrogens are chemically non-equivalent.
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Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~3.2 - 3.4 Quartet (q) 8H
-CH₂- (N,N-diethyl

groups)

~3.0 - 3.2 Quartet (q) 2H -CH₂- (N'-ethyl group)

~1.1 - 1.3 Triplet (t) 12H
-CH₃ (N,N-diethyl

groups)

~1.0 - 1.2 Triplet (t) 3H -CH₃ (N'-ethyl group)

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent

and experimental conditions.

The carbon NMR spectrum will show signals corresponding to the central guanidinyl carbon

and the carbons of the five ethyl groups.

Predicted Chemical Shift (δ, ppm) Assignment

~160 - 165 C=N (Guanidinyl carbon)

~40 - 45 -CH₂- (N,N-diethyl groups)

~38 - 42 -CH₂- (N'-ethyl group)

~13 - 16 -CH₃ (Ethyl groups)

Note: These are estimated values and are subject to variation based on experimental

parameters.

Infrared (IR) Spectroscopy
The IR spectrum of 1,1,2,3,3-pentaethylguanidine is expected to be characterized by the

vibrational modes of its C-H, C-N, and C=N bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong

C-H stretching (asymmetric

and symmetric) of CH₃ and

CH₂ groups

1640 - 1610 Medium-Strong
C=N stretching of the

guanidine core

1470 - 1450 Medium CH₂ scissoring

1380 - 1360 Medium CH₃ bending

1250 - 1020 Medium C-N stretching

Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of the compound.

m/z Adduct
Predicted Collision Cross
Section (Å²)

200.21213 [M+H]⁺ 154.1[2]

222.19407 [M+Na]⁺ 157.8[2]

198.19757 [M-H]⁻ 158.0[2]

217.23867 [M+NH₄]⁺ 174.8[2]

238.16801 [M+K]⁺ 159.8[2]

Expected Fragmentation:

Under electron ionization (EI), the molecule is expected to undergo fragmentation primarily

through α-cleavage adjacent to the nitrogen atoms. Common fragmentation pathways would

involve the loss of ethyl and diethylamino radicals, leading to characteristic fragment ions. The

molecular ion peak ([M]⁺) at m/z = 199 may be observed, though its intensity could be low.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,1,2,3,3-pentaethylguanidine.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 1,1,2,3,3-pentaethylguanidine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
Objective: To obtain the infrared spectrum of 1,1,2,3,3-pentaethylguanidine.

Methodology:
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Sample Preparation: As 1,1,2,3,3-pentaethylguanidine is a liquid, a neat sample can be

analyzed. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio and fragmentation pattern of 1,1,2,3,3-
pentaethylguanidine.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron

Ionization (EI) or Electrospray Ionization (ESI) source.

Data Acquisition (ESI):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi,

drying gas flow of 5-10 L/min at 300-350 °C.

Data Acquisition (EI):
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Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).

Use a standard electron energy of 70 eV.

Acquire data over a mass range of m/z 30-300.

Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic analyses.
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Figure 1: General workflow for NMR spectroscopy.
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Figure 2: General workflow for FTIR spectroscopy.
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Figure 3: General workflow for Mass Spectrometry.

Conclusion
This technical guide provides a foundational set of predicted and expected spectroscopic data

for 1,1,2,3,3-pentaethylguanidine, along with generalized protocols for their acquisition. While

experimental data is currently scarce, the information presented here offers a valuable

resource for researchers and professionals working with this compound. It is recommended

that experimental data be acquired and compared with these predictions for definitive structural

confirmation and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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